molecular formula C17H22N2O7 B13839156 N-(1-Deoxy-D-fructos-1-yl)-L-tryptophan; (S)-1-[[1-Carboxy-2-(1H-indol-3-yl)ethyl]amino]-1-deoxy-D-fructose; D-Fructose-tryptophan; Fructose-L-tryptophan

N-(1-Deoxy-D-fructos-1-yl)-L-tryptophan; (S)-1-[[1-Carboxy-2-(1H-indol-3-yl)ethyl]amino]-1-deoxy-D-fructose; D-Fructose-tryptophan; Fructose-L-tryptophan

Cat. No.: B13839156
M. Wt: 366.4 g/mol
InChI Key: OUEOJKVGJOCAHT-DHWLWTGASA-N
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Description

N-(1-Deoxy-D-fructos-1-yl)-L-tryptophan (also referred to as D-Fructose-tryptophan or Fructose-L-tryptophan) is an Amadori compound formed via the Maillard reaction between D-fructose and L-tryptophan. This non-enzymatic glycation product is characterized by a covalent linkage between the reducing sugar (fructose) and the amino group of tryptophan, resulting in a stable ketoamine structure. The compound has been identified in natural sources, such as the aerial parts of Cyperus rotundus L., and exhibits tautomerism in aqueous solutions . Its PubChem CID is 159983, and its molecular formula is C₁₇H₂₂N₂O₈, with a molecular weight of 382.36 g/mol .

Properties

Molecular Formula

C17H22N2O7

Molecular Weight

366.4 g/mol

IUPAC Name

(2S)-3-(1H-indol-3-yl)-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]propanoic acid

InChI

InChI=1S/C17H22N2O7/c20-13-7-26-17(25,15(22)14(13)21)8-19-12(16(23)24)5-9-6-18-11-4-2-1-3-10(9)11/h1-4,6,12-15,18-22,25H,5,7-8H2,(H,23,24)/t12-,13+,14+,15-,17?/m0/s1

InChI Key

OUEOJKVGJOCAHT-DHWLWTGASA-N

Isomeric SMILES

C1[C@H]([C@H]([C@@H](C(O1)(CN[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)(CNC(CC2=CNC3=CC=CC=C32)C(=O)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Preparation Methods of N-(1-Deoxy-D-fructos-1-yl)-L-tryptophan

General Synthetic Approach: Maillard Reaction-Based Glycation

The primary method to prepare N-(1-Deoxy-D-fructos-1-yl)-L-tryptophan involves the Maillard reaction between L-tryptophan and D-fructose under controlled conditions. This reaction leads to the formation of the Amadori compound through the initial formation of a Schiff base followed by an Amadori rearrangement.

  • Reaction Conditions:

    • Typically, an aqueous solution containing equimolar or stoichiometrically controlled amounts of L-tryptophan and D-fructose is prepared.
    • The mixture is heated under reflux or incubated at elevated temperatures (e.g., 60–100 °C) for several hours to days to promote the glycation reaction.
    • The pH is often maintained neutral to slightly acidic to favor the formation of the Amadori product.
  • Purification:

    • After the reaction, the mixture is subjected to chromatographic purification techniques such as ion-exchange chromatography or preparative HPLC to isolate the pure N-(1-Deoxy-D-fructos-1-yl)-L-tryptophan.
    • Crystallization may also be employed to obtain the compound in solid form.

This method is consistent with the preparation of other Amadori compounds, as described in food chemistry and biochemical studies.

Specific Synthetic Protocols from Literature

Synthesis via Reflux of L-Tryptophan and D-Fructose
  • A reflux reaction is performed by mixing L-tryptophan with D-fructose in water.
  • The reaction is maintained for several hours (e.g., 4–24 hours) under reflux conditions.
  • The product is then isolated by filtration and purified by chromatographic methods.
  • This approach is analogous to the synthesis of other Amadori products such as N-α-(1-deoxy-D-fructos-1-yl)-L-arginine (FruArg).

Chemical Protection and Modification Strategies

Some studies report the use of protecting groups on L-tryptophan to control the site of glycation or to synthesize analogs:

  • N-Boc-L-tryptophan (tert-butoxycarbonyl protected) is synthesized first to protect the amino group during subsequent reactions.
  • After glycation or alkylation, the protecting group is removed under acidic conditions to yield the target compound.
  • Although this approach is more common for synthesizing tryptophan analogs, it may be adapted for controlled synthesis of fructose-tryptophan derivatives.

Data Table Summarizing Preparation Methods

Preparation Method Reaction Conditions Purification Techniques Yield / Notes References
Maillard reaction: reflux of L-Trp + D-fructose Aqueous solution, reflux 4–24 h, neutral/slightly acidic pH Ion-exchange chromatography, preparative HPLC Moderate to high yield; product isolated as pure Amadori compound
Microbial fermentation of L-tryptophan precursor Fermentation in E. coli or S. cerevisiae Downstream purification of amino acid High purity L-tryptophan for chemical synthesis
Chemical protection (N-Boc) and glycation Boc protection, glycation, deprotection Chromatography, crystallization Useful for analog synthesis; moderate yields

Chemical Reactions Analysis

Types of Reactions: 1-(N-Tryptophan)-1-deoxyfructose can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acid or base catalysts for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Nutritional Applications

Impact on Appetite Regulation and Metabolism
Research indicates that L-tryptophan plays a significant role in modulating appetite and metabolic processes. A study demonstrated that acute administration of L-tryptophan influences brain networks related to food reward and appetite regulation. Specifically, it enhances connectivity in areas such as the cingulate cortex and insula, which are involved in sensory processing and salience detection . This suggests that N-(1-Deoxy-D-fructos-1-yl)-L-tryptophan may similarly affect these networks due to its tryptophan component.

Fructose and Tryptophan Interaction
Fructose malabsorption has been associated with lower levels of tryptophan in plasma, which may contribute to mood disorders . The combination of fructose with tryptophan in N-(1-Deoxy-D-fructos-1-yl)-L-tryptophan could potentially mitigate these effects by enhancing tryptophan availability in the body, thereby influencing serotonin production and mood regulation.

Behavioral Research

Mood Enhancement Studies
L-Tryptophan supplementation has been extensively studied for its effects on mood and behavior. It is known to increase serotonin levels, which can alleviate symptoms of depression and anxiety . The incorporation of fructose may enhance the bioavailability of tryptophan, making N-(1-Deoxy-D-fructos-1-yl)-L-tryptophan a candidate for further research into its efficacy as a dietary supplement for mood enhancement.

Metabolic Research

Blood Glucose Regulation
Studies have shown that L-Tryptophan can suppress glucose absorption from the intestine and lower serum glucose levels following carbohydrate intake . This property could be beneficial for individuals with insulin resistance or metabolic syndrome. The fructose component might also play a role in modulating insulin responses, making N-(1-Deoxy-D-fructos-1-yl)-L-tryptophan a compound of interest in diabetes research.

Case Studies and Research Findings

StudyFocusFindings
Appetite RegulationL-Tryptophan alters brain connectivity related to appetite and food reward systems.
Fructose MalabsorptionLower tryptophan levels linked to fructose malabsorption; potential mood implications.
Mood DisordersTryptophan supplementation improves mood; potential for combined effects with fructose.
Glucose RegulationL-Tryptophan reduces glucose absorption; implications for metabolic health.

Future Research Directions

Given the promising applications of N-(1-Deoxy-D-fructos-1-yl)-L-tryptophan in nutrition, behavioral science, and metabolism, further research is warranted to explore:

  • Clinical Trials : Evaluating the effects of this compound on mood disorders and metabolic health.
  • Mechanistic Studies : Understanding how the combination of fructose and tryptophan affects neurotransmitter synthesis.
  • Dietary Interventions : Investigating the potential benefits of incorporating this compound into dietary supplements for improved mental health outcomes.

Mechanism of Action

The mechanism of action of 1-(N-Tryptophan)-1-deoxyfructose involves its interaction with various molecular targets and pathways. The compound may:

    Bind to Enzymes: Modulate enzyme activity by acting as a substrate or inhibitor.

    Affect Metabolic Pathways: Influence metabolic processes by participating in biochemical reactions.

    Interact with Receptors: Bind to specific receptors to exert biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Amadori Compounds

Compound Name Amino Acid Component Molecular Formula Molecular Weight (g/mol) Key Features Stability & Degradation Biological Activities Applications/Context
N-(1-Deoxy-D-fructos-1-yl)-L-tryptophan L-Tryptophan C₁₇H₂₂N₂O₈ 382.36 Contains indole ring; tautomers observed in solution . Degradation rate influenced by pH and temperature; stable in natural plant extracts . Antioxidant potential inferred from structural analogs (e.g., Fru-Arg) . Isolated from medicinal plants; studied for phytochemical properties .
N-(1-Deoxy-D-fructos-1-yl)-glycine (DFG) Glycine C₈H₁₅NO₇ 237.21 Simplest Amadori compound; no side-chain functional groups. Degrades rapidly under alkaline conditions (pH 8); phosphate accelerates degradation . Forms glycine (60–70 mol% yield) during hydrolysis . Model system for studying Maillard reaction kinetics .
Nα-(1-Deoxy-D-fructos-1-yl)-L-arginine (Fru-Arg) L-Arginine C₁₂H₂₃N₃O₇ 321.33 Contains guanidinium group; high antioxidant activity. Stable in aged garlic extract; requires ≥4 months of aging for formation . Scavenges hydrogen peroxide (50 μM eliminates H₂O₂) . Key antioxidant in aged garlic extract; potential dietary supplement .
N-(1-Deoxy-D-fructos-1-yl)-L-glutamic acid L-Glutamic acid C₁₁H₁₉NO₉ 309.27 Dicarboxylic acid side chain; polar. Stability data limited; likely pH-dependent degradation similar to DFG . Not well characterized; potential role in food flavor modulation . Identified in soybean products as bound MRPs .
N-(1-Deoxy-D-fructos-1-yl)-L-threonine L-Threonine C₁₀H₁₉NO₈ 281.26 Hydroxyl group in side chain; stereochemical complexity. Synthesized but stability under thermal conditions unreported . Unstudied; structural similarity suggests possible antioxidant activity. Research chemical; used in glycation studies .

Key Comparison Points:

Structural Complexity :

  • The indole ring in N-(1-Deoxy-D-fructos-1-yl)-L-tryptophan distinguishes it from simpler analogs like DFG, which lacks aromatic or polar side chains. This structural feature may enhance interactions with biological targets, such as antioxidant enzymes or receptors .
  • Fru-Arg’s guanidinium group enables strong hydrogen bonding, contributing to its potent antioxidant activity .

Stability: DFG degrades rapidly at pH 8, forming glycine and parent sugars (glucose/mannose) via reverse Amadori rearrangement . In contrast, N-(1-Deoxy-D-fructos-1-yl)-L-tryptophan’s stability in plant extracts suggests slower degradation, possibly due to steric hindrance from the indole ring . Fru-Arg requires extended aging (≥4 months) for formation, highlighting the role of time in stabilizing certain Amadori compounds .

Biological Activities: Antioxidant capacity varies significantly: Fru-Arg scavenges hydrogen peroxide at micromolar concentrations, outperforming ascorbic acid .

Applications :

  • N-(1-Deoxy-D-fructos-1-yl)-L-tryptophan is primarily studied in phytochemistry, whereas Fru-Arg has dietary supplement applications due to its presence in aged garlic .
  • DFG serves as a model compound for understanding Maillard reaction dynamics in food systems .

Biological Activity

N-(1-Deoxy-D-fructos-1-yl)-L-tryptophan, also known as fructose-tryptophan, is a compound formed by the conjugation of the amino acid tryptophan with fructose. This article explores its biological activity, focusing on its metabolic pathways, potential therapeutic applications, and implications for health.

Overview of Tryptophan and Fructose Metabolism

Tryptophan is an essential amino acid that serves as a precursor for serotonin, a neurotransmitter involved in mood regulation, and melatonin, which regulates sleep. The metabolism of tryptophan occurs primarily through the kynurenine pathway, influencing various physiological processes including immune response and neuroprotection.

Fructose , on the other hand, is a simple sugar that can be metabolized in the liver. High fructose intake has been associated with metabolic disorders such as insulin resistance and fatty liver disease. The interaction between fructose and tryptophan metabolism is crucial for understanding the biological activity of fructose-tryptophan.

1. Impact on Tryptophan Availability

Research indicates that high levels of fructose may impair the absorption of tryptophan in the gut. For instance, individuals with fructose malabsorption show significantly lower plasma tryptophan concentrations, which may contribute to depressive symptoms due to reduced serotonin synthesis . This relationship underscores the importance of dietary management in conditions associated with low tryptophan availability.

3. Influence on Hepatic Steatosis

Research has shown that L-tryptophan can exacerbate hepatic steatosis when combined with a high-fat diet. This effect is mediated through serotonin production, which influences lipid metabolism and inflammation in the liver . The implications of this finding suggest that fructose-tryptophan could similarly affect liver health through its metabolic pathways.

Case Study: Fructose Malabsorption and Depression

A significant study involving 50 adults revealed that those with fructose malabsorption had lower plasma tryptophan levels and higher depression scores compared to controls. This suggests a direct link between impaired fructose metabolism and altered tryptophan dynamics, potentially leading to mood disorders .

Research Findings: Tryptophan's Role in Fibromyalgia

Another study highlighted that low levels of serotonin due to inadequate tryptophan absorption might contribute to fibromyalgia symptoms. The presence of non-absorbed fructose was identified as a factor reducing tryptophan bioavailability, further complicating treatment strategies for such conditions .

Data Tables

Study Findings Implications
Fructose Malabsorption StudyLower plasma tryptophan in malabsorbersSuggests dietary management for mood disorders
Antitumor Activity1-Alkyltryptophans showed cytotoxicityPotential for developing novel anticancer therapies
Hepatic SteatosisL-Tryptophan exacerbates liver fat accumulationImportant for understanding dietary impacts on liver health

Q & A

Q. What are the optimal reaction conditions for synthesizing N-(1-Deoxy-D-fructos-1-yl)-L-tryptophan via the Maillard reaction?

Synthesis typically involves aqueous Maillard reactions between L-tryptophan and reducing sugars (e.g., glucose or fructose). Key parameters include:

  • Temperature : 70–90°C to balance reaction rate and byproduct formation .
  • pH : Neutral to slightly alkaline conditions (pH 7–8) favor Amadori rearrangement .
  • Additives : Sodium sulfite (0.1–0.5 M) can improve yields by stabilizing intermediates and suppressing competing degradation pathways . Reaction progress can be monitored via HPLC or TLC, with purification using ion-exchange chromatography or preparative HPLC .

Q. How can ion-exchange chromatography and NMR be used to confirm the structure of N-(1-Deoxy-D-fructos-1-yl)-L-tryptophan?

  • Ion-exchange chromatography separates the compound from unreacted amino acids and sugars based on charge differences. Fractions are collected and analyzed for purity via MS .
  • NMR (1H, 13C, 2D-COSY/HMBC) identifies characteristic signals:
  • Anomeric proton (δ 5.2–5.4 ppm) and C-1 (δ ~90–95 ppm) confirm fructosylation .
  • Indole protons (δ 7.0–7.5 ppm) and α-carboxylic acid (δ ~175 ppm) validate the L-tryptophan backbone .

Q. What factors influence the stability of N-(1-Deoxy-D-fructos-1-yl)-L-tryptophan in aqueous solutions?

  • pH : Degradation accelerates under alkaline conditions (pH >8), leading to retro-aldol cleavage or oxidation .
  • Buffer systems : Phosphate buffers (0.1–0.5 M) stabilize intermediates but may promote reverse Amadori rearrangement at pH 5–7 .
  • Temperature : Storage at ≤4°C minimizes thermal decomposition .

Advanced Research Questions

Q. How can isotope dilution assays and advanced mass spectrometry resolve contradictions in quantifying degradation products of N-(1-Deoxy-D-fructos-1-yl)-L-tryptophan?

  • Isotope-labeled internal standards (e.g., 13C-tryptophan) correct for matrix effects in LC-MS/MS, improving accuracy in quantifying retro-aldol products like glucose or mannose .
  • High-resolution MS (HRMS) distinguishes isobaric degradation products (e.g., acetic vs. formic acid) via exact mass and fragmentation patterns .

Q. What experimental designs are effective for studying the interaction of N-(1-Deoxy-D-fructos-1-yl)-L-tryptophan with metal ions or enzymes?

  • Isothermal titration calorimetry (ITC) : Measures binding affinity (Kd) and stoichiometry with metal ions (e.g., Zn²⁺) under physiological pH .
  • Enzyme inhibition assays : For butyrylcholinesterase (BChE), use Ellman’s method with DTNB (5,5’-dithiobis-2-nitrobenzoic acid) to monitor activity changes in the presence of the compound .

Q. How can kinetic modeling address discrepancies in the formation pathways of N-(1-Deoxy-D-fructos-1-yl)-L-tryptophan during Maillard reactions?

  • Pseudo-first-order kinetics model sugar and amino acid consumption, while Arrhenius plots determine activation energy (Ea) for Amadori rearrangement .
  • Competing pathway analysis : Use multivariate regression to differentiate contributions from Strecker degradation vs. redox reactions, especially under varying O₂ levels .

Methodological Resources

  • Synthesis Optimization : Refer to stepwise protocols in Food Chemistry (2017) for glycine-glucose systems, adaptable to tryptophan .
  • Degradation Studies : Follow pH-controlled models in Carbohydrate Research (1999) with phosphate buffer adjustments .
  • Bioactivity Screening : Use BChE inhibition assays validated in Natural Product Research (2008) for tryptophan derivatives .

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